molecular formula C9H14N2 B076351 2-Isobutyl-3-methylpyrazine CAS No. 13925-06-9

2-Isobutyl-3-methylpyrazine

Cat. No.: B076351
CAS No.: 13925-06-9
M. Wt: 150.22 g/mol
InChI Key: ZHMIODDNZRIENW-UHFFFAOYSA-N
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Description

2-Isobutyl-3-methylpyrazine is an organic compound with the molecular formula C₉H₁₄N₂. It is a member of the pyrazine family, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 4. This compound is known for its distinct aroma, often described as earthy or green, and is found naturally in various foods, including bell peppers and cocoa. It is used extensively in the flavor and fragrance industry due to its potent odor profile .

Mechanism of Action

Target of Action

2-Isobutyl-3-methylpyrazine is a methoxypyrazine , a class of organic compounds known for their role in flavor and aromaIt’s known that methoxypyrazines interact with olfactory receptors, contributing to the perception of specific flavors and aromas .

Result of Action

The primary result of the action of this compound is the perception of specific flavors and aromas. It is a main characteristic flavor/aroma constituent of bell peppers and is also found in fresh jalapeno peppers and baked potato

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, the compound’s boiling point is 199°C , indicating that it is stable at high temperatures, which is important for its role in food flavoring.

Biochemical Analysis

Biochemical Properties

2-Isobutyl-3-methylpyrazine interacts with various biomolecules in biochemical reactions. It has been found to exhibit strong bactericidal properties against Escherichia coli and Staphylococcus aureus

Cellular Effects

The effects of this compound on cells are primarily related to its antimicrobial properties. It has been shown to substantially inhibit bacterial contaminants associated with meat, such as Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have preserving effects on processed chicken meat, potentially increasing its shelf life . The compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies are areas that require further exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isobutyl-3-methylpyrazine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-isobutyl-3-nitropyrazine. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-3-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, alkylating agents.

Major Products Formed

Scientific Research Applications

2-Isobutyl-3-methylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isobutyl-3-methylpyrazine is unique due to its specific odor profile and its presence in a variety of natural sources. Its distinct aroma and flavor properties make it highly valuable in the flavor and fragrance industry, setting it apart from other pyrazines .

Properties

IUPAC Name

2-methyl-3-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMIODDNZRIENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065678
Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a green, earthy, celery odour
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-3-(2-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.942
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13925-06-9
Record name 2-Isobutyl-3-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13925-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-3-methyl pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-(2-methylpropyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOBUTYL-3-METHYL PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11EP4V0M9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-3-(2-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the nematicidal potential of 2-Isobutyl-3-methylpyrazine?

A1: Research suggests that this compound exhibits potent fumigant activity against the root-knot nematode Meloidogyne incognita. [] In laboratory experiments, this compound effectively killed the second-stage juveniles (J2s) of the nematode in a closed environment. Further greenhouse studies demonstrated that applying this compound significantly reduced the number of root galls on cucumber plants infected with M. incognita. [] These findings highlight the potential of this compound as a biofumigant for controlling this economically important agricultural pest.

Q2: How does the presence of this compound in red pepper seed oil change with roasting time?

A2: Roasting red pepper seeds significantly increases the concentration of this compound in the extracted oil. [] As roasting time increased from 6 to 12 minutes, the total pyrazine content, including this compound, increased considerably. This increase in pyrazines, particularly 2,5-Dimethylpyrazine, is thought to contribute to the desirable nutty aroma of roasted red pepper seed oil. []

Q3: What microorganisms are known to produce this compound?

A4: Paenibacillus polymyxa J2-4 is a bacterial strain identified to produce a blend of volatile organic compounds (VOCs) including this compound. [] Additionally, Paenibacillus aceti L14T has been recognized as a highly efficient producer of various pyrazines, although it is unclear whether this compound is specifically produced by this strain. [, ] Further research on the biosynthetic pathways of this compound in these and other microorganisms could be valuable for developing sustainable production methods.

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